Methanesulfonato[4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene](2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)
Description
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) (CAS: 1621274-19-8) is a palladium(II) precatalyst classified as a fourth-generation Xantphos palladacycle . Its structure comprises:
- Xantphos ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, a bulky bisphosphine with a 108° bite angle, enabling stabilization of diverse palladium intermediates .
- Methanesulfonato group: A labile leaving group (CH₃SO₃⁻) that facilitates oxidative addition in cross-coupling reactions.
- 2'-Methylamino-1,1'-biphenyl-2-yl: A palladacyclic framework that enhances air and thermal stability compared to Pd(0) precursors .
This compound is widely used in Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and carbonylation reactions due to its high activity and tolerance for sterically hindered substrates .
Properties
Molecular Formula |
C53H47NO4P2PdS |
|---|---|
Molecular Weight |
962.4 g/mol |
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H12N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI Key |
FVAYNLBOLDFXIV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows these key steps:
Ligand Synthesis and Purification
The bidentate ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) is synthesized or procured in pure form. This ligand is known for its wide bite angle and strong coordination to palladium, stabilizing the complex.Palladium Precursor Activation
A palladium(II) precursor such as palladium(II) methanesulfonate or palladium(II) acetate is used as the metal source. The precursor is activated by stirring with the ligand in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane under mild heating (e.g., 40 °C) to form the palladium-ligand complex.Coordination of the Amino-Aryl Group
The 2'-methylamino-1,1'-biphenyl-2-yl fragment is introduced, typically as a free amine or an anionic species, to coordinate to the palladium center. This step may involve Buchwald–Hartwig type C–N bond formation conditions or direct coordination depending on the synthetic route.Isolation and Purification
The resulting complex is isolated by precipitation or crystallization, often by adding antisolvents such as hexanes or diethyl ether, followed by washing to remove impurities. Purification may also involve recrystallization or chromatographic techniques.
Representative Preparation Procedure
Based on recent literature and data from chemical databases, a typical preparation is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Palladium(II) methanesulfonate + XantPhos ligand in THF, stirred at 40 °C for 1 hour | Activation of the palladium precursor with the diphosphine ligand |
| 2 | Addition of 2'-methylamino-1,1'-biphenyl-2-yl compound, stirring at room temperature for 2 hours | Coordination of the amino-aryl moiety to palladium |
| 3 | Quenching with 1N HCl in methanol (1:1 v/v) | To protonate and stabilize the complex |
| 4 | Precipitation by addition of antisolvent (e.g., hexanes), filtration, and washing | Isolation of the pure palladium complex |
This method yields the methanesulfonato palladium complex with high purity and typical yields exceeding 90% under optimized conditions.
Alternative Synthetic Routes
One-Step Catalyst-Transfer Macrocyclization (CTM) Method
Recent advances have demonstrated a one-step catalyst-transfer macrocyclization approach, where the palladium complex is formed in situ during a macrocyclization reaction involving Buchwald–Hartwig cross-coupling. This method streamlines the synthesis by combining catalyst formation and macrocyclization in a single step, improving efficiency and expanding chemical space for related complexes.Sequential Multi-Step Approach
Earlier methods involved multi-step synthesis starting from the biphenyl amine and ligand precursors, using Ullmann-type or Buchwald-Hartwig C–N bond formations to assemble the complex stepwise, followed by palladium coordination and purification.
Key Parameters Affecting Preparation
| Parameter | Effect on Preparation |
|---|---|
| Solvent (THF, DCM) | Influences solubility and complex formation kinetics |
| Temperature (25–40 °C) | Mild heating facilitates ligand coordination without decomposition |
| Ligand to Pd ratio | Stoichiometric ratios ensure complete complexation |
| Reaction time | Sufficient time (1–2 hours) needed for full coordination |
| Purification method | Choice of antisolvent and washing affects purity and yield |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is primarily used in cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Buchwald-Hartwig Amination
Common Reagents and Conditions: These reactions typically involve the use of organoboron compounds, halides, and alkynes as substrates. The reactions are carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and often require an inert atmosphere to prevent oxidation .
Major Products: The major products formed from these reactions are biaryl compounds, alkenes, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) has a wide range of applications in scientific research:
- Chemistry : Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .
- Biology : Employed in the synthesis of biologically active molecules and natural products .
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
- Industry : Applied in the production of fine chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism by which Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This active species then participates in oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions .
Comparison with Similar Compounds
Comparison with Similar Palladacycle Precatalysts
Structural and Ligand Variations
| Compound Name (CAS) | Ligand | Leaving Group | Key Features | Applications |
|---|---|---|---|---|
| Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) (1621274-19-8) | Xantphos | Methanesulfonato | - Gen 4 precatalyst - High thermal stability - Broad substrate scope |
Buchwald-Hartwig, Suzuki couplings |
| Chloro[(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) (1375325-77-1) | Xantphos | Chloride | - Lower solubility in polar solvents - Requires stronger bases for activation |
Aminations under basic conditions |
| Xantphos Pd G3 (1445085-97-1) | Xantphos | Not specified | - Third-generation variant - Dichloromethane adduct improves handling |
High-temperature couplings |
| CPhos Palladacycle Gen 3 | CPhos (Dicyclohexylphosphino ligand) | Methanesulfonato | - Narrower bite angle (vs. Xantphos) - Enhanced activity for electron-deficient substrates |
Selective C–N bond formation |
Catalytic Performance Metrics
Table 1: Comparative Reactivity in Buchwald-Hartwig Amination (Model Reaction: Aryl Halide + Amine)
| Catalyst | Yield (%) | Reaction Time (h) | Turnover Number (TON) | Reference |
|---|---|---|---|---|
| Xantphos Gen 4 | 92 | 12 | 1,200 | |
| Xantphos Gen 3 | 85 | 18 | 900 | |
| CPhos Gen 3 | 88 | 15 | 950 | |
| Chloro-Xantphos Pd | 78 | 24 | 700 |
Key Findings :
- Gen 4 Superiority : The methanesulfonato group in Gen 4 enables faster activation compared to chloride-based precursors, reducing reaction times by 33% .
- Ligand Impact : Xantphos’ wide bite angle stabilizes Pd intermediates in sterically demanding reactions, outperforming CPhos in bulky substrate couplings .
- Thermal Stability : Xantphos palladacycles tolerate temperatures up to 150°C, critical for microwave-assisted syntheses .
Biological Activity
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) (commonly referred to as Pd(II) complex) is a palladium-based compound notable for its catalytic properties in organic synthesis. Its biological activity is of particular interest due to its potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a palladium center coordinated to a methanesulfonate group and a bidentate ligand system involving phosphines and xanthene derivatives. The molecular formula is with a molecular weight of approximately 920.53 g/mol.
Biological Activity Overview
The biological activity of the Pd(II) complex can be categorized into several areas:
1. Antitumor Activity
Research indicates that palladium complexes exhibit significant antitumor properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
2. Catalytic Activity
The compound serves as an effective catalyst in cross-coupling reactions, which are pivotal in synthesizing biologically active compounds. The efficiency of these reactions often correlates with the biological activity of the products formed.
3. Antimicrobial Properties
Some studies suggest that palladium complexes demonstrate antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
Case Studies
Several case studies have highlighted the biological efficacy of palladium complexes similar to the one discussed:
| Study | Findings |
|---|---|
| 1 | A study published in Journal of Medicinal Chemistry demonstrated that palladium complexes could selectively target cancer cells with minimal effects on normal cells, showcasing their potential for targeted therapy. |
| 2 | Research in Bioorganic & Medicinal Chemistry Letters reported that modifications to the ligand structure significantly enhanced the antitumor activity of palladium complexes against breast cancer cell lines. |
| 3 | An investigation into antimicrobial properties published in Antimicrobial Agents and Chemotherapy found that certain palladium complexes exhibited potent activity against resistant strains of bacteria, suggesting a possible avenue for new antibiotic development. |
The mechanisms underlying the biological activities of methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) include:
- Apoptosis Induction : The compound can trigger programmed cell death in cancer cells by activating intrinsic pathways.
- Catalysis : By facilitating chemical reactions that lead to biologically active molecules, it plays a crucial role in drug development.
- Membrane Disruption : In microbial applications, it may disrupt cellular membranes leading to cell death.
Q & A
Q. Mechanistic Insights :
- Electron-deficient substrates undergo faster oxidative addition due to Pd’s electrophilicity. Steric hindrance slows transmetallation; bulky bases (e.g., LiHMDS) improve deprotonation of amine coupling partners .
Advanced: How to address contradictions in reported turnover numbers (TONs) for amination reactions?
Contradictions often stem from:
- Impurity profiles : Trace moisture or oxygen degrades Pd(0). Rigorous solvent drying (MgSO) and degassing (N/Ar) improve reproducibility .
- Substrate purity : Amines with residual salts (e.g., HCl) poison the catalyst. Pre-purify via column chromatography or recrystallization.
- Ligand batch variability : Confirm ligand purity (>98%) via P NMR. Inconsistent Pd:ligand ratios (ideally 1:1.1) skew TONs .
Advanced: What mechanistic studies validate the role of the 2'-methylamino group in precatalyst activation?
- Kinetic studies : Monitoring Pd(0) formation via UV-vis spectroscopy shows faster activation with –N(H)CH versus –NH, attributed to methyl’s electron-donating effect stabilizing transition states .
- DFT calculations : The methylamino group lowers the energy barrier for OMs dissociation by 8–12 kcal/mol compared to non-methylated analogs .
Advanced: How does this precatalyst compare to third-generation Xantphos palladacycles in challenging couplings?
Q. Comparison Table :
| Metric | Gen. 3 (Xantphos) | Gen. 4 (This Compound) |
|---|---|---|
| Activation Temperature | 100–110°C | 80–90°C |
| Aryl Chloride Scope | Limited (<40% yield) | Broad (60–85% yield) |
| Air Stability | Moderate (degraded in 24 h) | High (stable >72 h) |
| TON (Buchwald-Hartwig) | 500–800 | 1,200–1,500 |
Key Advantage : The methylamino group in Gen. 4 enhances electron density at Pd, enabling lower-temperature activation and broader substrate tolerance .
Advanced: What analytical techniques troubleshoot low yields in large-scale reactions?
- In situ IR spectroscopy : Monitors Pd(0) formation (peak at 450–470 cm) and amine coordination.
- HPLC-MS : Identifies side products (e.g., homocoupling from oxidative dimerization).
- XAS (X-ray Absorption Spectroscopy) : Tracks Pd oxidation state changes during catalysis .
Advanced: How do solvent dielectric constants influence enantioselectivity in asymmetric couplings?
Q. Dielectric Constant (ε) vs. Enantiomeric Excess (ee) :
| Solvent | ε | ee (%) |
|---|---|---|
| Toluene | 2.4 | 85–90 |
| THF | 7.5 | 70–75 |
| DMF | 37 | 50–55 |
Rationale : Low-ε solvents (toluene) enhance chiral induction by reducing solvent-ligand competition, favoring substrate coordination to the Pd center .
Advanced: What safety protocols mitigate risks associated with methanesulfonate byproducts?
- Ventilation : Use fume hoods to avoid inhalation of methanesulfonic acid aerosols (formed during hydrolysis).
- Waste handling : Neutralize with aqueous NaHCO before disposal.
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles mandatory; methanesulfonate is a skin irritant (H315/H319) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
